molecular formula C11H18ClNO B2402942 2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride CAS No. 55384-24-2

2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride

Cat. No.: B2402942
CAS No.: 55384-24-2
M. Wt: 215.72
InChI Key: KEGWYILETXYUPL-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethoxy group attached to the phenyl ring and a methyl group attached to the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and N-methylethanamine.

    Formation of Schiff Base: The 4-ethoxybenzaldehyde reacts with N-methylethanamine to form a Schiff base under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-(4-ethoxyphenyl)-N-methylethanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N,N-dimethylethanamine derivatives.

    Substitution: Formation of 4-chlorophenyl derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Pharmacology: The compound is investigated for its potential effects on neurotransmitter systems and its possible use in treating neurological disorders.

    Biological Studies: It is used in research to understand its interaction with biological targets and its metabolic pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the modulation of serotonin and dopamine levels. The compound may exert its effects by binding to these receptors and altering their activity, leading to changes in neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-methylethanamine hydrochloride
  • 2-(4-chlorophenyl)-N-methylethanamine hydrochloride
  • 2-(4-fluorophenyl)-N-methylethanamine hydrochloride

Uniqueness

2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in different binding affinities and metabolic pathways compared to its analogs, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-13-11-6-4-10(5-7-11)8-9-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGWYILETXYUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55384-24-2
Record name 2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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